molecular formula C9H5N3O B083936 Isoxazolo[4,5-b]quinoxaline CAS No. 14094-93-0

Isoxazolo[4,5-b]quinoxaline

Cat. No.: B083936
CAS No.: 14094-93-0
M. Wt: 171.16 g/mol
InChI Key: PEKVEFZJNXSPFD-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-b]quinoxaline is a heterocyclic compound that combines the structural features of oxazole and quinoxaline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of Isoxazolo[4,5-b]quinoxaline typically involves multiple steps. One common method starts with 6-amino-2-chloroquinoxaline. The synthetic route includes iodination at the C5 position, substitution of the chloro group, amidation, and copper-catalyzed cyclization. This method yields 2,7-disubstituted oxazolo[5,4-f]quinoxalines with overall yields ranging from 28% to 44% . Another approach involves similar steps but starts with 6-amino-3-chloroquinoxaline, resulting in 2,8-disubstituted oxazolo[5,4-f]quinoxalines with an overall yield of 39% .

Chemical Reactions Analysis

Isoxazolo[4,5-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace existing functional groups on the compound.

    Cyclization: This reaction forms ring structures, often catalyzed by metals such as copper.

Mechanism of Action

The mechanism of action of Isoxazolo[4,5-b]quinoxaline involves its interaction with molecular targets such as GSK3. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activity. This inhibition affects various signaling pathways and cellular processes regulated by GSK3 .

Comparison with Similar Compounds

Isoxazolo[4,5-b]quinoxaline can be compared to other similar compounds, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

CAS No.

14094-93-0

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

[1,2]oxazolo[4,5-b]quinoxaline

InChI

InChI=1S/C9H5N3O/c1-2-4-7-6(3-1)11-8-5-10-13-9(8)12-7/h1-5H

InChI Key

PEKVEFZJNXSPFD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=NOC3=N2

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=NOC3=N2

Synonyms

Isoxazolo[4,5-b]quinoxaline (8CI,9CI)

Origin of Product

United States

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